molecular formula C12H21N5O8 B14251902 L-Seryl-L-serylglycylglycylglycine CAS No. 370137-83-0

L-Seryl-L-serylglycylglycylglycine

Cat. No.: B14251902
CAS No.: 370137-83-0
M. Wt: 363.32 g/mol
InChI Key: HCUUJICDDDAULO-BQBZGAKWSA-N
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Description

L-Seryl-L-serylglycylglycylglycine is a peptide compound composed of a sequence of amino acids: L-serine, L-serine, glycine, glycine, and glycine This compound is part of a broader class of peptides that play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-serylglycylglycylglycine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-serylglycylglycylglycine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various amino acid derivatives and protecting groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine derivatives, while substitution reactions can produce modified peptides with different amino acid sequences.

Scientific Research Applications

L-Seryl-L-serylglycylglycylglycine has several scientific research applications, including:

    Biochemistry: Studying peptide interactions, enzyme-substrate relationships, and protein folding.

    Medicine: Investigating potential therapeutic uses, such as drug delivery systems and peptide-based treatments.

    Industry: Developing new materials, catalysts, and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Seryl-L-serylglycylglycylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors, enzymes, or other proteins, influencing various biological processes. The exact mechanism depends on the context in which the peptide is used, such as its role in signaling pathways, enzymatic reactions, or structural functions.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-phenylalaninamide hydrochloride:

    Glycyl-L-proline ethyl ester: A dipeptide with distinct properties and uses.

Uniqueness

L-Seryl-L-serylglycylglycylglycine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

CAS No.

370137-83-0

Molecular Formula

C12H21N5O8

Molecular Weight

363.32 g/mol

IUPAC Name

2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C12H21N5O8/c13-6(4-18)11(24)17-7(5-19)12(25)16-2-9(21)14-1-8(20)15-3-10(22)23/h6-7,18-19H,1-5,13H2,(H,14,21)(H,15,20)(H,16,25)(H,17,24)(H,22,23)/t6-,7-/m0/s1

InChI Key

HCUUJICDDDAULO-BQBZGAKWSA-N

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O

Canonical SMILES

C(C(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O

Origin of Product

United States

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